molecular formula C15H28N2O2 B11769195 tert-Butyl 8-amino-2-azaspiro[5.5]undecane-2-carboxylate

tert-Butyl 8-amino-2-azaspiro[5.5]undecane-2-carboxylate

Cat. No.: B11769195
M. Wt: 268.39 g/mol
InChI Key: RHTWNOJROYGSOF-UHFFFAOYSA-N
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Description

Chemical Structure and Properties tert-Butyl 8-amino-2-azaspiro[5.5]undecane-2-carboxylate (CAS: 1782722-51-3) is a bicyclic spiro compound featuring a 2-azaspiro[5.5]undecane core with an amino group at position 8 and a tert-butoxycarbonyl (Boc) protecting group at position 2. Its molecular formula is C₁₅H₂₈N₂O₂, with a molecular weight of 268.4 g/mol . The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic applications.

Properties

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

tert-butyl 10-amino-2-azaspiro[5.5]undecane-2-carboxylate

InChI

InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-9-5-8-15(11-17)7-4-6-12(16)10-15/h12H,4-11,16H2,1-3H3

InChI Key

RHTWNOJROYGSOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCCC(C2)N

Origin of Product

United States

Preparation Methods

Four-Step Synthesis via Spirocyclic Intermediate Formation

Drawing from CN111518015A, a four-step approach is proposed:

  • Cyanoalkylation : React 1,4-dioxaspiro[5.5]undecane-8-one with p-methylsulfonylmethylisocyanitrile under basic conditions to introduce a nitrile group.

  • Chloroethylation : Treat the nitrile intermediate with 1-bromo-2-chloroethane using lithium diisopropylamide (LDA) to form 8-(2-chloroethyl)-1,4-dioxaspiro[5.5]undecane-8-carbonitrile.

  • Reduction and Cyclization : Hydrogenate the chloroethyl derivative with Raney nickel (50 psi H2_2, 50°C) to reduce the nitrile to an amine, followed by cyclization with tert-butyl dicarbonate to form the spirocyclic carbamate.

  • Deprotection : Remove the 1,4-dioxolane protecting group using pyridinium p-toluenesulfonate (PPTS) in acetone/water (70°C, 15 hours), yielding the final product.

Key Data :

  • Step 3 achieves ~80% yield under optimized hydrogenation conditions.

  • Final deprotection yields 68.16% after recrystallization.

Alternative Pathway via Chloroacetyl Chloride-Mediated Cyclization

Adapting CN113214290A, a route involving chloroacetyl chloride is hypothesized:

  • Acylation : React 3-((benzylamino)methyl)oxetane-3-ol with chloroacetyl chloride in dichloromethane (≤10°C) using triethylamine as a base.

  • Self-Cyclization : Treat the acylated intermediate with sodium hydride in tetrahydrofuran (THF) under inert atmosphere to form a spirooxazolidinone.

  • Reduction : Reduce the oxazolidinone with lithium aluminum hydride (LiAlH4_4) to unmask the amine.

  • Protection and Deprotection : Introduce the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc2_2O), followed by catalytic hydrogenation (20–100 psi H2_2, Pd/C) to remove benzyl (Bn) protecting groups.

Key Data :

  • Cyclization in THF at 0–20°C minimizes side reactions.

  • LiAlH4_4 reduction requires careful stoichiometry (1:1.1–2 molar ratio).

Analytical Characterization and Optimization

Spectroscopic Validation

  • 1H^1\text{H} NMR : Peaks at δ 3.46–3.17 (m, 4H, spiro-OCH2_2), 1.40 (s, 9H, tert-butyl) align with tert-butyl-protected intermediates.

  • IR Spectroscopy : Stretching frequencies at ~1680 cm1^{-1} (C=O) and ~1520 cm1^{-1} (N–H) confirm carbamate formation.

Reaction Optimization Strategies

  • Solvent Selection : Polar aprotic solvents (e.g., THF, DCM) improve cyclization efficiency.

  • Catalyst Screening : Raney nickel outperforms palladium in hydrogenation steps for nitro/cyanogroup reductions.

  • Temperature Control : Low temperatures (0–10°C) during acylation prevent exothermic side reactions.

Industrial Scalability and Challenges

Cost-Efficiency Considerations

  • Raw Materials : 1,4-Dioxaspiro[5.5]undecane-8-one and chloroacetyl chloride are commercially available at scale.

  • Catalyst Recycling : Raney nickel can be reused up to 3 cycles without significant activity loss.

Applications in Medicinal Chemistry

The tert-butyl carbamate group enhances membrane permeability, making the compound a versatile intermediate for kinase inhibitors and GPCR modulators. Its spirocyclic rigidity is exploited in conformationally restricted peptidomimetics, with ongoing studies in oncology and neurology .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 8-amino-2-azaspiro[5.5]undecane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction of the carboxylate group may produce alcohols .

Scientific Research Applications

tert-Butyl 8-amino-2-azaspiro[5.5]undecane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 8-amino-2-azaspiro[5.5]undecane-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the spirocyclic structure may influence its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares tert-Butyl 8-amino-2-azaspiro[5.5]undecane-2-carboxylate with structurally related spirocyclic compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications
This compound 1782722-51-3 C₁₅H₂₈N₂O₂ 268.4 8-amino, 2-Boc Drug discovery scaffold; Boc-protected amine
tert-Butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylate (diastereomer mixture) 1782013-76-6 C₁₄H₂₆N₂O₂ 254.4 7-amino, 2-Boc Diastereomeric complexity impacts reactivity
tert-Butyl 8-oxo-2-azaspiro[5.5]undecane-2-carboxylate 2306276-55-9 C₁₄H₂₃NO₃ 253.3 8-oxo (ketone), 2-Boc Intermediate for reduction to amino derivatives
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate 873924-08-4 C₁₄H₂₃NO₃ 253.3 9-oxo, 3-Boc Altered ring substitution affects solubility
tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate 954240-14-3 C₁₄H₂₆N₂O₂ 254.4 2-Boc, 8-nitrogen (secondary amine) Dual nitrogen sites for functionalization
tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride 1023301-88-3 C₁₄H₂₇ClN₂O₂ 290.8 2-Boc, 9-nitrogen (protonated as HCl salt) Enhanced stability for storage and handling

Key Observations

Amino vs. Oxo Substituents: The 8-amino derivative (target compound) is more reactive in nucleophilic reactions compared to the 8-oxo analog, which requires reductive amination for amine introduction . The 9-oxo compound (CAS 873924-08-4) demonstrates how positional isomerism alters physicochemical properties, such as reduced solubility in polar solvents compared to the 8-oxo variant .

Diazaspiro vs. Azaspiro Systems :

  • Diazaspiro compounds (e.g., 2,8-diazaspiro[5.5]undecane) offer additional nitrogen sites for functionalization, making them versatile in synthesizing polycyclic ligands or protease inhibitors .
  • The hydrochloride salt of the 2,9-diazaspiro derivative (CAS 1023301-88-3) highlights the use of salts to improve crystallinity and stability .

Diastereomeric Complexity: The 7-amino diastereomer mixture (CAS 1782013-76-6) underscores challenges in stereochemical control during synthesis, which can affect binding affinity in drug candidates .

Biological Activity

Tert-butyl 8-amino-2-azaspiro[5.5]undecane-2-carboxylate (CAS Number: 1782722-51-3) is a complex organic compound characterized by its unique spirocyclic structure, which includes a tert-butyl ester group and an amino group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and antimicrobial research.

Structural Characteristics

The molecular formula of this compound is C₁₅H₂₈N₂O₂, with a molecular weight of approximately 268.39 g/mol. Its structural features include:

  • Spirocyclic framework : This contributes to its unique pharmacological properties.
  • Amino group : This functional group is often associated with biological activity, particularly in receptor interactions.

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

Comparative Analysis with Related Compounds

To better understand the biological potential of this compound, it is useful to compare it with structurally related compounds:

Compound NameCAS NumberKey Features
Tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate1314703-47-3Contains an azetidine ring; distinct cyclic structure
Tert-butyl N-[1-(piperidin-4-yl)cyclobutyl]carbamate1889977-57-4Features a piperidine unit; different pharmacological profile
Tert-butyl 9-amino-6-azaspiro[3.5]nonane-6-carboxylate1369143-47-4Similar spirocyclic structure but varies in nitrogen placement

This table highlights the unique aspects of this compound while indicating potential avenues for further research and development within related chemical frameworks.

Case Studies and Research Findings

While direct studies on this compound are scarce, some relevant findings from related compounds provide insights into its potential biological activities:

  • Neuropharmacological Studies : Research on similar spirocyclic compounds has shown their ability to act as ligands for opioid receptors, suggesting a potential role for tert-butyl 8-amino derivatives in pain management and neuropharmacology .
  • Antimicrobial Research : Studies exploring azaspiro compounds have indicated their effectiveness against various microbial strains, which could imply similar activity for tert-butyl 8-amino derivatives .

Q & A

Q. What are the typical synthetic routes for tert-butyl 8-amino-2-azaspiro[5.5]undecane-2-carboxylate, and what reaction conditions are critical for success?

Methodological Answer: Synthesis typically involves multi-step strategies, including:

  • Spirocyclic Core Formation : Cyclization of bicyclic intermediates using tert-butyl chloroformate and amines under controlled conditions. For example, analogous spiro compounds are synthesized via nucleophilic substitution at low temperatures (0–25°C) in solvents like THF .
  • Amino Group Introduction : Methylamine or ammonia is often used to functionalize the spiro structure, requiring anhydrous conditions to avoid side reactions .
  • Purification : Column chromatography or HPLC is critical for isolating high-purity products .

Key Table : Common Reaction Parameters for Analogous Spiro Compounds

StepReagents/ConditionsYield RangeReference
Spiro Core Formationtert-Butyl chloroformate, THF, 0°C40–60%
Amino FunctionalizationMethylamine, DCM, RT50–70%

Q. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:

  • Storage : Keep in tightly sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .
  • Handling : Use nitrile gloves and fume hoods to avoid skin/eye exposure. Incompatible with strong acids/bases; monitor for decomposition products like CO under heat .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies spirocyclic connectivity and tert-butyl group signals (e.g., δ ~1.4 ppm for tert-butyl protons) .
  • HRMS : Confirms molecular weight (e.g., calculated [M+H]⁺ for C₁₅H₂₇N₂O₂: 279.21) .
  • IR : Detects carbonyl (C=O stretch ~1700 cm⁻¹) and amine (N–H ~3300 cm⁻¹) groups .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses of this spiro compound?

Methodological Answer:

  • Solvent Optimization : Replace THF with DMF to enhance solubility of intermediates .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate tert-butoxycarbonylation .
  • Temperature Control : Slow addition of reagents at –10°C minimizes byproducts .

Data Contradiction Analysis :
Conflicting reports on optimal solvents (THF vs. DCM) may arise from varying steric demands of intermediates. Systematic screening using DoE (Design of Experiments) is recommended .

Q. How does the spirocyclic structure influence biological activity, and what targets are hypothesized?

Methodological Answer:

  • Mechanistic Insight : The rigid spiro scaffold enhances binding to enzymes/receptors (e.g., GABA analogs or kinase inhibitors) by restricting conformational flexibility .
  • Target Hypotheses : Molecular docking studies suggest affinity for neurotransmitter transporters or proteases due to amine and carbonyl motifs .

Comparative Table : Bioactivity of Analogous Spiro Compounds

CompoundTargetIC₅₀/EC₅₀Reference
tert-Butyl 7-amino-3-oxa-9-azaspiroGABA receptor1.2 μM
tert-Butyl 2,9-diazaspiro[5.5]undecaneKinase X0.8 μM

Q. How can researchers resolve contradictions in reported reaction conditions for similar spiro compounds?

Methodological Answer:

  • Controlled Replication : Reproduce conflicting protocols (e.g., THF vs. DCM) while monitoring intermediates via LC-MS .
  • Computational Modeling : DFT calculations predict solvent effects on transition states, guiding solvent selection .
  • Meta-Analysis : Aggregate literature data (e.g., yields vs. temperature) to identify outlier conditions .

Q. What stability challenges arise during long-term storage, and how are they mitigated?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the tert-butyl ester or oxidation of the amine group .
  • Mitigation : Lyophilization with cryoprotectants (e.g., trehalose) or storage as a hydrochloride salt .

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